Acetil acid

Description

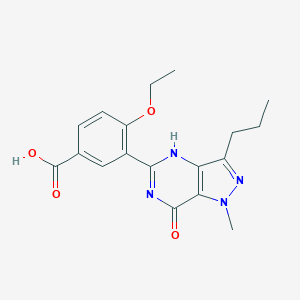

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(18(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNWDXYDLDBMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611629 | |

| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-78-6 | |

| Record name | Acetil acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U6WC1H35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetic Acid: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid (CH₃COOH), systematically named ethanoic acid, is a simple carboxylic acid that plays a crucial role in various scientific and industrial fields, including chemical synthesis, pharmaceuticals, and biological systems.[1][2] This guide provides an in-depth technical overview of its core chemical properties, structure, and analytical methodologies, tailored for a scientific audience. Acetic acid is a colorless liquid with a characteristic pungent odor and is the primary component of vinegar, typically found in concentrations of 5% to 20% by volume in water.[2]

Chemical Structure and Bonding

The chemical formula of acetic acid is CH₃COOH, with a molar mass of 60.052 g·mol⁻¹.[1] The molecule consists of a methyl group (-CH₃) bonded to a carboxyl functional group (-COOH). The carbon atom of the carboxyl group is sp² hybridized, resulting in a trigonal planar geometry around it, with bond angles close to 120°.[3][4] The methyl carbon is sp³ hybridized, exhibiting a tetrahedral geometry.[3]

In the solid state, acetic acid molecules form long chains through intermolecular hydrogen bonding.[1][4] In the vapor phase and in non-polar solvents, acetic acid exists as a cyclic dimer, where two molecules are held together by two strong hydrogen bonds between the carboxyl groups.[1][5] This dimerization is a key feature of its chemistry.

Figure 1: Dimeric structure of acetic acid.

Physicochemical Properties

Acetic acid is a weak monoprotic acid with a pKa of approximately 4.76 in aqueous solution.[1][6] This means that in a 1.0 M solution, only about 0.4% of the molecules are dissociated.[1] It is a polar, protic solvent, miscible with water, ethanol, and diethyl ether.[1][7]

| Property | Value | Reference |

| Molar Mass | 60.052 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid or crystals | [8] |

| Odor | Pungent, vinegar-like | [1][8] |

| Density (liquid) | 1.049 g/cm³ | [1][2] |

| Melting Point | 16-17 °C (61-62 °F) | [1] |

| Boiling Point | 118-119 °C (244-246 °F) | [1] |

| pKa (in water) | 4.76 | [1][6] |

| Acidity Constant (Ka) | 1.8 x 10⁻⁵ | [9] |

| Flash Point | 104 °F (40 °C) | [8] |

Chemical Reactivity

Acetic acid undergoes typical carboxylic acid reactions:

-

Acid-Base Reactions: It reacts with bases to form acetate salts. For example, with sodium hydroxide, it forms sodium acetate and water.[7]

-

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. For instance, it reacts with ethanol to produce ethyl acetate.[7]

-

Reaction with Metals: It reacts with active metals like magnesium and zinc to produce a metal acetate and hydrogen gas.[1][7]

-

Reduction: Acetic acid can be reduced to ethanol.[1]

-

Decomposition: When heated above 440 °C, it decomposes to produce methane and carbon dioxide or ketene and water.[1][2]

Acetic Acid in Biological Systems

Metabolic Pathways

In biological systems, acetate, the conjugate base of acetic acid, is a key metabolic intermediate. It is central to the synthesis of acetyl-CoA, a crucial molecule in both energy production through the tricarboxylic acid (TCA) cycle and in the biosynthesis of fatty acids and cholesterol.[2][6] Acetate can be generated endogenously from the deacetylation of proteins or from the metabolism of ethanol.[2][6]

Figure 2: Simplified metabolic role of acetate.

Signaling in Biofilm Formation

Recent research has identified acetic acid as a volatile signal that stimulates biofilm formation in bacteria such as Bacillus subtilis.[1][10][11] It acts as a quorum-sensing-like signal, coordinating the development of these complex microbial communities.[10][11] The signaling pathway involves the induction of genes like ywbHG, ysbAB, and yxaKC, which encode putative holin-antiholin-like proteins.[1][7]

Figure 3: Acetic acid signaling in B. subtilis.

Experimental Protocols

Titration for Acetic Acid Quantification

This method determines the concentration of acetic acid in a sample by neutralizing it with a standard solution of a strong base.

Materials:

-

Burette (50 mL)

-

Volumetric pipette (e.g., 10 mL)

-

Erlenmeyer flask (250 mL)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator solution

-

Distilled water

-

Acetic acid sample

Procedure:

-

Rinse the burette with a small amount of the standardized NaOH solution and then fill it. Record the initial volume.

-

Pipette a known volume of the acetic acid sample into the Erlenmeyer flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.[9]

-

Titrate the acetic acid solution with the NaOH solution from the burette while constantly swirling the flask.

-

The endpoint is reached when the solution turns a faint, persistent pink color.[9][12]

-

Record the final volume of the NaOH solution in the burette.

-

Calculate the concentration of acetic acid using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acetic acid solution, and M₂ and V₂ are the molarity and volume of the NaOH solution.

Figure 4: Workflow for acetic acid titration.

Gas Chromatography (GC) for Impurity Analysis

GC is a powerful technique for separating and quantifying volatile impurities in acetic acid.

Typical GC Parameters:

-

Column: A polar capillary column, such as one coated with Carbowax 20M or a similar polyethylene glycol phase, is commonly used.[13][14]

-

Carrier Gas: Nitrogen or helium.

-

Injector Temperature: Typically around 250 °C.[14]

-

Oven Temperature Program: A temperature ramp, for example, from 50 °C to 200 °C at a rate of 10 °C/min, can be used to separate components with different boiling points.[14]

-

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.[14]

-

Sample Preparation: The acetic acid sample can often be injected directly, or a dilution in a suitable solvent may be necessary. For trace analysis in aqueous samples, derivatization to a more volatile ester (e.g., benzyl acetate) followed by headspace solid-phase microextraction (SPME) can be employed.[15]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile method for the analysis of acetic acid, particularly in complex matrices like pharmaceutical formulations or biological samples.

Typical HPLC Parameters:

-

Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is frequently used.[5][16]

-

Mobile Phase: A buffered aqueous solution is typically used. For example, a gradient elution with an ortho-phosphoric acid buffer (pH ~3.8) and methanol or acetonitrile can be employed.[5][16]

-

Detection: UV detection at a low wavelength, such as 205 nm or 210 nm, is common for detecting the carboxyl group.[5][16]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[16]

-

Sample Preparation: Samples are usually filtered and diluted in the mobile phase or a suitable solvent before injection.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of acetic acid is relatively simple and highly characteristic.

-

Methyl Protons (-CH₃): A singlet appears around 2.1 ppm.[17]

-

Carboxyl Proton (-COOH): A broad singlet is observed further downfield, typically between 10-12 ppm, due to its acidic nature and hydrogen bonding. The exact chemical shift can vary with concentration and solvent.[17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of acetic acid shows distinct absorption bands corresponding to its functional groups.

-

O-H Stretch: A very broad band is observed in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[19][20]

-

C-H Stretch: Absorptions for the methyl group appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band is present in the range of 1760-1690 cm⁻¹, corresponding to the carbonyl group.[19][20]

-

C-O Stretch and O-H Bend: These appear in the fingerprint region, typically between 1400-1200 cm⁻¹.

Safety and Handling

Glacial acetic acid is a corrosive chemical that can cause severe skin burns and eye damage.[21][22] It is also a flammable liquid.[17] Therefore, appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat, must be worn when handling concentrated solutions.[21] Work should be conducted in a well-ventilated area or under a fume hood.[21] In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[21][22] Store acetic acid in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[22]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Acetic Acid | Rupa Health [rupahealth.com]

- 3. alameda.edu [alameda.edu]

- 4. Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. titrations.info [titrations.info]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A Refined Gas Chromatographic Procedure for the Measurement of Acetic Acid in Wines and Its Comparison with the Distillation Method | American Journal of Enology and Viticulture [ajevonline.org]

- 14. agilent.com [agilent.com]

- 15. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jchr.org [jchr.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. youtube.com [youtube.com]

- 19. scribd.com [scribd.com]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. epa.gov [epa.gov]

A Technical Guide to the Synthesis and Production of Glacial Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Glacial acetic acid (CH₃COOH), a cornerstone of the chemical industry, serves as a critical raw material and solvent in a myriad of applications, including the synthesis of pharmaceuticals, polymers, and other specialty chemicals. This guide provides an in-depth exploration of the principal industrial methods for its production, focusing on the underlying chemistry, process parameters, and catalytic systems. Detailed experimental methodologies, comparative quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in research and development.

Methanol Carbonylation: The Dominant Industrial Route

The carbonylation of methanol is the most prevalent technology for acetic acid synthesis, accounting for the majority of global production. This method is characterized by high selectivity and efficiency. Two major processes, the Monsanto process and the Cativa process, have dominated this field.

The Monsanto Process

Developed by Monsanto in the 1960s, this process utilizes a rhodium-based catalyst system. It operates under pressures of 30–60 atm and temperatures of 150–200 °C, achieving a selectivity for acetic acid greater than 99%.[1] The overall reaction is as follows:

CH₃OH + CO → CH₃COOH

The process involves an iodomethane intermediate and a homogeneous catalyst, cis-[Rh(CO)₂I₂]⁻.[2]

Experimental Protocol: Generalized Monsanto Process

A laboratory-scale synthesis emulating the Monsanto process can be outlined as follows:

-

Catalyst Preparation: A rhodium source, such as rhodium(III) iodide (RhI₃), is dissolved in acetic acid containing a small amount of hydroiodic acid (HI) and water. The mixture is heated under a carbon monoxide atmosphere (0.5-1.0 MPa) at 110-140 °C to form the active catalyst solution, [Rh(CO)₂I₂]⁻.[3]

-

Reactor Setup: A high-pressure stirred autoclave reactor, constructed from a corrosion-resistant material like zirconium, is required.[4] The reactor should be equipped with a system for gas sparging, continuous liquid feed and withdrawal, temperature and pressure control, and a vent for gaseous byproducts.

-

Reaction Execution:

-

The reactor is charged with the rhodium catalyst solution, methyl iodide (as a promoter), and a solvent (typically acetic acid).

-

The reactor is pressurized with carbon monoxide and heated to the desired temperature (150–200 °C).

-

A continuous feed of methanol and carbon monoxide is introduced into the reactor. The CO is sparged into the liquid phase to ensure good gas-liquid mass transfer.[5]

-

The reaction is maintained at a constant pressure (30–60 atm) by controlling the CO feed rate.

-

A gaseous purge is continuously vented to remove byproducts like methane and carbon dioxide and to maintain a constant CO partial pressure.[5]

-

-

Product Separation:

-

The liquid reaction mixture is continuously withdrawn and sent to a flash tank where a reduction in pressure separates the volatile components (product acetic acid, unreacted methanol, methyl acetate, and methyl iodide) from the less volatile catalyst-containing solution.

-

The catalyst solution is recycled back to the reactor.

-

The vapor stream is then subjected to a series of distillations to separate the glacial acetic acid from water, methyl iodide, and methyl acetate. The latter two are recycled to the reactor.

-

The Cativa Process

Introduced by BP Chemicals in the 1990s, the Cativa process is an advancement over the Monsanto process. It employs an iridium-based catalyst, typically [Ir(CO)₂I₂]⁻, promoted by a ruthenium complex.[2][6] A key advantage of the Cativa process is its higher reaction rate and stability at lower water concentrations, which reduces the energy required for downstream purification and minimizes the formation of byproducts like propionic acid.[6]

Experimental Protocol: Generalized Cativa Process

The experimental setup for the Cativa process is similar to the Monsanto process, with the primary difference being the catalyst system.

-

Catalyst System: The catalyst consists of an iridium source (e.g., H₂IrCl₆) and a promoter, which can be a ruthenium carbonyl complex or simple iodide complexes of zinc, cadmium, or indium.[4] The active species is [Ir(CO)₂I₂]⁻.

-

Reaction Conditions: The process operates under similar temperature (around 190 °C) and pressure conditions to the Monsanto process but can function efficiently with lower water content (less than 8 wt%).[4][6]

-

Procedure: The general procedure for reactor setup, reaction execution, and product separation mirrors that of the Monsanto process, with adjustments to the feed compositions to reflect the lower water requirement.

Methanol Carbonylation: Signaling Pathway

The catalytic cycles for both the Monsanto and Cativa processes involve a series of organometallic reactions. The key steps include oxidative addition, migratory insertion of a carbonyl group, and reductive elimination.

Oxidation of Acetaldehyde

Prior to the dominance of methanol carbonylation, the oxidation of acetaldehyde was a significant route to acetic acid. This process is typically carried out in the liquid phase using a manganese or cobalt acetate catalyst at elevated temperatures and pressures.[7]

CH₃CHO + ½ O₂ → CH₃COOH

Experimental Protocol: Generalized Acetaldehyde Oxidation

-

Catalyst: Manganese(II) acetate or cobalt(II) acetate is used as the catalyst.

-

Reactor Setup: A corrosion-resistant, stirred tank reactor capable of handling pressures up to 55 atm is required. The reactor should have inlets for liquid acetaldehyde and gaseous oxygen (or air), as well as an outlet for the product stream. A cooling system is necessary to manage the exothermic reaction.

-

Reaction Execution:

-

The reactor is charged with acetaldehyde and the catalyst.

-

The reactor is pressurized with oxygen or air and heated to approximately 150 °C.[7]

-

The reaction is highly exothermic, and the temperature is controlled by the rate of oxygen feed and the cooling system.

-

Unreacted acetaldehyde is typically recovered and recycled.

-

-

Product Separation: The crude acetic acid is purified by distillation to remove byproducts such as ethyl acetate, formic acid, and formaldehyde.[7]

Oxidation of Alkanes

The liquid-phase oxidation of light alkanes, such as n-butane or naphtha, is another method for producing acetic acid. This process generally operates at higher temperatures (150-230 °C) and pressures (50-60 bar) and often uses cobalt and chromium acetate catalysts.[8]

2 C₄H₁₀ + 5 O₂ → 4 CH₃COOH + 2 H₂O

A significant drawback of this method is its lower selectivity, leading to the formation of a mixture of carboxylic acids (formic, propionic) and other oxygenated byproducts like acetone, which necessitates extensive purification.[8]

Experimental Protocol: Generalized n-Butane Oxidation

-

Catalyst: A combination of cobalt and chromium acetates is typically used.

-

Reactor Setup: A high-pressure reactor, similar to that used for acetaldehyde oxidation, is required.

-

Reaction Execution:

-

The reactor is charged with liquid n-butane, the catalyst, and a solvent, which is often the crude acetic acid product itself.

-

The mixture is heated and pressurized with air or oxygen.

-

The reaction proceeds via a free-radical mechanism.[9]

-

-

Product Separation: The product mixture is complex and requires a multi-stage distillation process to separate the acetic acid from unreacted butane, other carboxylic acids, and byproducts.

Quantitative Data Summary

The following tables provide a comparative summary of the key quantitative parameters for the different acetic acid production processes.

Table 1: Process Conditions for Acetic Acid Synthesis

| Process | Catalyst | Temperature (°C) | Pressure (atm) |

| Monsanto | Rhodium-based (e.g., [Rh(CO)₂I₂]⁻) | 150 - 200 | 30 - 60 |

| Cativa | Iridium-based (e.g., [Ir(CO)₂I₂]⁻) with Ru promoter | ~190 | Similar to Monsanto |

| Acetaldehyde Oxidation | Manganese or Cobalt Acetate | ~150 | ~55 |

| Alkane (n-Butane) Oxidation | Cobalt and Chromium Acetates | 150 - 230 | 50 - 60 |

Table 2: Performance Metrics of Acetic Acid Synthesis Processes

| Process | Selectivity to Acetic Acid (%) | Key Byproducts |

| Monsanto | >99 | CO₂, H₂, Propionic Acid |

| Cativa | >99 | Lower levels of propionic acid compared to Monsanto |

| Acetaldehyde Oxidation | ~95 | Ethyl acetate, Formic acid, Formaldehyde[7] |

| Alkane (n-Butane) Oxidation | Lower, produces a mixture | Formic acid, Propionic acid, Acetone, other hydrocarbons[8] |

Logical Workflow for Process Selection

The choice of a specific synthesis route for glacial acetic acid depends on several factors, including feedstock availability, desired product purity, and economic considerations. The following diagram illustrates a simplified decision-making workflow.

References

- 1. Monsanto process - Wikipedia [en.wikipedia.org]

- 2. repository.ou.ac.lk [repository.ou.ac.lk]

- 3. CN101823770B - Method for preparing carbonylated rhodium iodide solution - Google Patents [patents.google.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. US5026908A - Methanol carbonylation process - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. theory.cm.utexas.edu [theory.cm.utexas.edu]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. Production of Acetic Acid by Oxidation of Alkanes and Alkenes - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Reaction of Acetic Acid with Water and Bases for Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

Acetic acid, a ubiquitous weak acid, plays a critical role in a myriad of chemical and biological processes, from industrial synthesis to cellular metabolism. Its reactions with water and bases are fundamental to its utility and function. This technical guide provides a comprehensive overview of these reactions, tailored for researchers, scientists, and drug development professionals. It delves into the thermodynamics and mechanisms of these reactions, presents quantitative data in a structured format, and offers detailed experimental protocols for their investigation. Furthermore, this guide visualizes key reaction pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying principles. This document aims to serve as a valuable resource for professionals requiring a thorough and practical understanding of acetic acid chemistry in both laboratory and biological contexts.

Introduction

Acetic acid (CH₃COOH) is a simple carboxylic acid that is widely utilized in the pharmaceutical and chemical industries as a solvent, pH adjusting agent, and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its acidic properties arise from the ability of the carboxyl group's hydrogen atom to dissociate in solution.[3] The extent of this dissociation and the subsequent reactions with bases are governed by principles of chemical equilibrium and thermodynamics. A thorough understanding of these reactions is paramount for applications ranging from drug formulation, where pH control is crucial for stability and solubility, to understanding cellular metabolism, where acetate serves as a key metabolite.[2][4][5]

This whitepaper will explore the core reactions of acetic acid with water and both strong and weak bases. It will provide a detailed examination of the reaction mechanisms, relevant thermodynamic and kinetic data, and practical experimental methodologies for the characterization of these reactions.

Reaction of Acetic Acid with Water

In an aqueous solution, acetic acid acts as a weak acid, partially dissociating to form an acetate ion (CH₃COO⁻) and a hydronium ion (H₃O⁺).[5][6] This reversible reaction establishes an equilibrium that is fundamental to the acidic nature of the solution.[7]

CH₃COOH(aq) + H₂O(l) ⇌ CH₃COO⁻(aq) + H₃O⁺(aq) [8]

The dissociation mechanism of acetic acid in water has been shown to occur via two primary pathways: one involving the formation of a metastable contact ion pair mediated by the breaking of a hydrogen bond with a water molecule, and another characterized by a direct proton transfer to the solution through an unstable Zundel-ion-like intermediate.[9][10]

Equilibrium and Thermodynamics

The extent of dissociation is quantified by the acid dissociation constant (Ka), which for acetic acid is approximately 1.8 x 10⁻⁵ at 25°C. The pKa, which is the negative logarithm of the Ka, is a more commonly used value and is approximately 4.76 for acetic acid.[3]

The thermodynamic feasibility of this dissociation is described by the change in Gibbs free energy (ΔG). The standard Gibbs free energy change (ΔG°) for the ionization of acetic acid can be calculated from its pKa.[11]

Reaction of Acetic Acid with Bases

Acetic acid readily reacts with bases in neutralization reactions, forming a salt and water. The nature of the base, whether strong or weak, influences the thermodynamics and the pH of the resulting solution.

Reaction with a Strong Base: Sodium Hydroxide (NaOH)

Sodium hydroxide is a strong base that completely dissociates in water. The reaction with acetic acid is a classic neutralization reaction that proceeds to completion.[12][13]

CH₃COOH(aq) + NaOH(aq) → CH₃COONa(aq) + H₂O(l) [14]

The net ionic equation for this reaction highlights the interaction between the acetic acid molecule and the hydroxide ion:

CH₃COOH(aq) + OH⁻(aq) → CH₃COO⁻(aq) + H₂O(l) [15]

This reaction is exothermic, releasing a significant amount of heat.[16]

Reaction with a Weak Base: Ammonia (NH₃)

Ammonia is a weak base that reacts with acetic acid in an acid-base reaction to form ammonium acetate.[17][18][19]

CH₃COOH(aq) + NH₃(aq) ⇌ CH₃COONH₄(aq) [17]

In aqueous solution, ammonia exists in equilibrium with the ammonium ion (NH₄⁺) and hydroxide ion (OH⁻). The reaction with acetic acid involves the transfer of a proton from acetic acid to ammonia.[11][18]

Quantitative Data

The following tables summarize key quantitative data for the reactions of acetic acid with water and bases.

Table 1: Thermodynamic Data for Acetic Acid Dissociation in Water at 25°C

| Parameter | Value | Reference |

| Acid Dissociation Constant (Ka) | 1.8 x 10⁻⁵ | |

| pKa | 4.76 | [3] |

| Standard Gibbs Free Energy Change (ΔG°) | ~27.26 kJ/mol | [20] |

Table 2: Enthalpy of Neutralization (ΔHn) for Acetic Acid with Various Bases

| Base | Enthalpy of Neutralization (ΔHn) | Reference |

| Sodium Hydroxide (NaOH) | ~ -50.6 to -55.0 kJ/mol | [2][21][22] |

| Ammonium Hydroxide (NH₄OH) | ~ -44.46 to -51.4 kJ/mol | [23][24] |

Note: The enthalpy of neutralization for a weak acid like acetic acid is less exothermic than that of a strong acid with a strong base (approx. -57.1 kJ/mol) because some energy is required to ionize the weak acid.[2]

Acetic Acid in Biological Systems and Drug Development

Metabolic Pathways

Acetate is a key metabolite in cellular metabolism. It can be produced from pyruvate via the Pta-AckA pathway or through the action of pyruvate oxidase (PoxB).[4][5][9][18] The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in the glyoxylate bypass.[9][18]

Cellular Signaling

Acetate also functions as a signaling molecule through two primary pathways: the acetyl-CoA signaling branch and the G-protein signaling branch.[1][17] The acetyl-CoA branch regulates protein function and gene transcription via acetylation/deacetylation cycles, while the G-protein branch signals through cAMP and phospholipase C.[1][17]

References

- 1. researchgate.net [researchgate.net]

- 2. brainly.com [brainly.com]

- 3. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. The Acetate Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Virtual Labs [mas-iiith.vlabs.ac.in]

- 9. Pathways of acetate metabolism [pfocr.wikipathways.org]

- 10. chem.fsu.edu [chem.fsu.edu]

- 11. brainly.com [brainly.com]

- 12. cbgp.upm.es [cbgp.upm.es]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Determination of acidity constants for weak acids and bases by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mt.com [mt.com]

- 20. homework.study.com [homework.study.com]

- 21. sarthaks.com [sarthaks.com]

- 22. Sciencemadness Discussion Board - Acids/bases: heats of neutralisation - Powered by XMB 1.9.11 [sciencemadness.org]

- 23. google.com [google.com]

- 24. The enthalpies of neutralization for ch3cooh with naoh and nh4oh with - askIITians [askiitians.com]

An In-depth Technical Guide to the pKa and Acidity of Acetic Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pKa and acidity of acetic acid, a fundamental parameter with wide-ranging implications in chemical research, particularly within the pharmaceutical sciences. The document elucidates the theoretical underpinnings of pKa, presents quantitative data on the factors influencing acetic acid's pKa, details a precise experimental protocol for its determination, and explores its significance in metabolic pathways and drug formulation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering in-depth knowledge and practical methodologies related to this critical physicochemical property.

Introduction to Acidity and pKa

Acetic acid (CH₃COOH), a simple carboxylic acid, is classified as a weak acid. This means that in an aqueous solution, it only partially dissociates into its conjugate base, the acetate ion (CH₃COO⁻), and a proton (H⁺)[1][2]. The extent of this dissociation is quantified by the acid dissociation constant (Ka), which is the equilibrium constant for this reaction.

The relationship is typically expressed on a logarithmic scale as the pKa, which is the negative base-10 logarithm of the Ka value. A lower pKa value signifies a stronger acid, indicating a greater extent of dissociation in solution[1][2]. For acetic acid, the pKa in water at 25°C is approximately 4.76[1][3][4]. This value is a crucial determinant of its chemical behavior and its role in various chemical and biological systems.

The Henderson-Hasselbalch equation is a cornerstone in understanding the relationship between pH, pKa, and the relative concentrations of the acidic and basic forms of a substance:

pH = pKa + log₁₀([A⁻]/[HA])

Where:

-

pH is the hydrogen ion concentration of the solution.

-

pKa is the acid dissociation constant.

-

[A⁻] is the molar concentration of the conjugate base.

-

[HA] is the molar concentration of the undissociated acid.

This equation is fundamental in the preparation of buffer solutions and in predicting the ionization state of a molecule at a given pH.

Quantitative Data on the pKa of Acetic Acid

The pKa of acetic acid is not an absolute constant but is influenced by environmental factors such as temperature and the solvent system. Understanding these variations is critical for accurate modeling and application in diverse experimental and manufacturing settings.

Influence of Temperature on the pKa of Acetic Acid

The dissociation of acetic acid is an endothermic process, meaning that an increase in temperature will shift the equilibrium towards dissociation, resulting in a lower pKa value and thus, a slight increase in acidity. The following table summarizes the pKa of acetic acid in water at various temperatures.

| Temperature (°C) | pKa |

| 0 | 4.78 |

| 10 | 4.77 |

| 20 | 4.76 |

| 25 | 4.76 |

| 30 | 4.75 |

| 40 | 4.75 |

| 50 | 4.75 |

| 60 | 4.76 |

Note: Data compiled from various sources and may show slight variations based on experimental conditions.

Influence of Solvent Composition on the pKa of Acetic Acid

The pKa of acetic acid is significantly affected by the solvent due to differences in solvation and ion stabilization. In general, polar protic solvents like water are effective at solvating both the proton and the conjugate base, facilitating dissociation. In less polar or aprotic solvents, the pKa tends to increase.

| Solvent System (v/v) | pKa |

| Water | 4.76 |

| 50% 1-Propanol / Water | 5.47 |

| 50% DMSO / Water | 6.45 |

| 30% Acetonitrile / Water | 5.46 |

| Glacial Acetic Acid | 14.45 (autodissociation) |

Note: Data compiled from various scientific literature. The pKa in glacial acetic acid refers to its autodissociation constant.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a weak acid. This protocol outlines the step-by-step procedure for the determination of the pKa of acetic acid.

Materials and Equipment

-

Reagents:

-

Acetic acid solution (approx. 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)

-

pH 4.00 and pH 7.00 standard buffer solutions

-

Deionized water

-

-

Equipment:

-

pH meter with a glass electrode and a reference electrode

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beakers (150 mL)

-

Volumetric pipette (25 mL)

-

Graduated cylinders

-

Procedure

-

Calibration of the pH Meter: Calibrate the pH meter using the standard pH 4.00 and pH 7.00 buffer solutions according to the manufacturer's instructions.

-

Preparation of the Analyte Solution: Pipette 25.00 mL of the acetic acid solution into a 150 mL beaker. Add approximately 25 mL of deionized water to ensure the pH electrode is sufficiently immersed. Place a magnetic stir bar in the beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not come into contact with the stir bar.

-

Initial pH Measurement: Record the initial pH of the acetic acid solution.

-

Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record the total volume of NaOH added and the corresponding pH.

-

Approaching the Equivalence Point: As the pH begins to change more rapidly, reduce the increment volume of NaOH (e.g., to 0.1 mL) to obtain a more precise determination of the equivalence point.

-

Post-Equivalence Point: Continue adding NaOH in larger increments (e.g., 1.0 mL) for several additions past the equivalence point to complete the titration curve.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Visualization of Acetic Acid's Role in Biochemical and Pharmaceutical Processes

The acidity and chemical properties of acetic acid and its derivatives are central to numerous biological and industrial processes. The following diagrams, generated using Graphviz, illustrate two key examples.

Metabolic Pathway: Entry of Acetate into the Citric Acid (TCA) Cycle

Acetate, the conjugate base of acetic acid, is a fundamental building block in cellular metabolism. It is readily converted to acetyl-CoA, which then enters the citric acid cycle for energy production.

Caption: Conversion of acetic acid to acetyl-CoA and its entry into the TCA cycle.

Experimental Workflow: Use of Acetic Acid in Drug Formulation

In drug development, acetic acid can be used as a processing aid to enhance the solubility of weakly basic drugs during the manufacturing of amorphous solid dispersions via spray drying.

Caption: Workflow for using acetic acid as a solubilizing agent in drug formulation.

Significance in Drug Development

The pKa of an active pharmaceutical ingredient (API) is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the charge state of a drug, which is determined by its pKa and the pH of the physiological environment, affects its ability to cross biological membranes. Generally, the non-ionized form of a drug is more lipid-soluble and can more readily diffuse across cell membranes.

Acetic acid's moderate pKa makes it a useful excipient in pharmaceutical formulations. As illustrated in the workflow diagram, it can be employed as a volatile co-solvent to increase the solubility of weakly basic drugs during manufacturing processes like spray drying. The acidic environment protonates the basic drug, rendering it more soluble in the organic solvent. Subsequent drying removes the volatile acetic acid, leaving the drug in its free base, amorphous form, which can enhance its bioavailability.

Conclusion

The pKa of acetic acid is a fundamental physicochemical property that dictates its behavior in a multitude of chemical and biological contexts. A thorough understanding of its pKa, the factors that influence it, and the methods for its determination is essential for researchers and professionals in the chemical and pharmaceutical sciences. This guide has provided an in-depth overview of these aspects, offering both theoretical knowledge and practical guidance to aid in research and development endeavors.

References

An In-depth Technical Guide to Acetic Acid Safety and Handling in the Laboratory

This guide provides comprehensive safety protocols and handling procedures for the use of acetic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and mitigate the risks associated with this chemical.

Chemical and Physical Properties

Acetic acid, also known as ethanoic acid, is a colorless liquid with a characteristic pungent, vinegar-like odor.[1][2] Glacial acetic acid refers to the undiluted, water-free form of the compound.[2][3] It is a versatile solvent and a key reagent in many chemical syntheses.[1][2][4] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| CAS Number | 64-19-7[5] |

| Molecular Formula | CH₃COOH[4][6] |

| Molecular Weight | 60.05 g/mol [4][7] |

| Boiling Point | 117-118 °C[6] |

| Freezing Point | 16.7 °C[7] |

| Flash Point | 39 °C (103 °F) (closed cup)[8] |

| Autoignition Temperature | 427 °C (800 °F)[8] |

| Flammability Limits in Air | 4.0% - 19.9%[7] |

| Vapor Density | Heavier than air[5][9] |

| Solubility | Miscible with water, alcohol, and ether[1] |

Hazard Identification and Classification

Acetic acid is classified as a hazardous substance with multiple risk factors. It is both a flammable liquid and corrosive to skin and eyes.[10][11] Concentrated solutions can cause severe burns and irreversible eye damage.[5][12] Vapors are irritating to the respiratory tract and can form explosive mixtures with air at elevated temperatures.[8]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[11] |

| Skin corrosion | Category 1A | H314: Causes severe skin burns and eye damage[11] |

| Serious eye damage | Category 1 | H318: Causes serious eye damage[12] |

Occupational Exposure Limits

To minimize the risk of adverse health effects from inhalation, several organizations have established occupational exposure limits (OELs) for acetic acid.

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA (PEL) | 10 ppm (25 mg/m³)[8][13][14] | - |

| NIOSH (REL) | 10 ppm (25 mg/m³)[8][13] | 15 ppm (37 mg/m³)[8][13] |

| ACGIH (TLV) | 10 ppm (25 mg/m³)[8][13] | 15 ppm (37 mg/m³)[8][13] |

| EU-OEL | 10 ppm (25 mg/m³)[15] | 20 ppm (50 mg/m³)[15] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Engineering Controls

The primary method for controlling exposure to acetic acid vapors is through the use of engineering controls.

-

Fume Hood: All work with concentrated acetic acid should be conducted in a properly functioning and certified chemical fume hood.[6][16][17][18]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or harmful vapor concentrations.[19][20][21] Explosion-proof ventilation should be utilized where large quantities are handled.[20]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[8][22]

Personal Protective Equipment (PPE)

When engineering controls are not sufficient to eliminate exposure, appropriate Personal Protective Equipment (PPE) must be worn.

-

Eye and Face Protection: Chemical splash goggles are required.[6][17] For handling larger quantities, a face shield should also be worn.[20][22]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are necessary.[6][16][17] Standard latex gloves are not sufficient as acetic acid can penetrate them.[3] Always consult the glove manufacturer's compatibility chart.

-

Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn to protect against splashes.[16][17]

-

Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]

-

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with acid gas cartridges is required.[6][10][20] Respirator use necessitates a formal respiratory protection program, including training and fit-testing.[6][17]

Caption: Required PPE for handling acetic acid.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9][12][19]

-

Store in a designated corrosives or flammables cabinet.[16]

-

Keep containers in a secondary containment tray.[23]

-

Store separately from incompatible materials such as strong oxidizing agents, strong bases, and metals.[3][6]

-

Ensure storage containers are made of compatible materials like high-density polyethylene (HDPE), glass, or stainless steel.[19]

-

Spill and Emergency Procedures

A clear and practiced emergency plan is essential for responding to acetic acid spills and exposures.

The response to a spill depends on its size and location.

-

Small Spill (<1 Liter) inside a fume hood:

-

Ensure appropriate PPE is worn (lab coat, goggles, and double gloves).[16]

-

Contain the spill with an acid-neutralizing agent or an inert absorbent material (e.g., sand, vermiculite).[9]

-

Carefully collect the absorbed material into a designated hazardous waste container.[6][9]

-

Decontaminate the area with soap and water.[6]

-

-

Large Spill (>1 Liter) or any spill outside a fume hood:

-

Evacuate the immediate area and alert nearby personnel.[6][17]

-

If safe to do so, remove all ignition sources and increase ventilation.[11]

-

Restrict access to the area.[8]

-

Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6][17]

-

Do not attempt to clean up a large spill without proper training and equipment.[17]

-

Caption: Workflow for responding to an acetic acid spill.

Immediate first aid is crucial in the event of exposure.

-

Inhalation: Move the person to fresh air immediately.[6][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[6][10][24]

-

Skin Contact: Immediately remove all contaminated clothing.[5][10] Flush the affected skin with large amounts of water for at least 15 minutes.[6][10] Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[5][6] If the person is conscious, have them rinse their mouth with water.[11] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][10]

Waste Disposal

Acetic acid waste must be managed in accordance with institutional and local regulations.

Dilute, uncontaminated solutions of acetic acid (less than 10%) may be neutralized for drain disposal, provided this is permitted by local regulations.[9][16][17]

-

Preparation: Perform the neutralization in a chemical fume hood while wearing appropriate PPE (goggles, lab coat, gloves).

-

Dilution: Slowly add the dilute acetic acid waste to a large container of cold water to further dilute it.

-

Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[9][17] Be cautious, as this reaction will produce carbon dioxide gas and may cause foaming.[17]

-

pH Monitoring: Periodically check the pH of the solution using a pH meter or pH test strips. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[17]

-

Disposal: Once neutralized, the solution can be poured down the drain with a large volume of running water.[9][16]

-

Record Keeping: Maintain a log of all neutralized waste disposed of via the drain.[16][17]

Concentrated acetic acid (>10%) or any acetic acid waste contaminated with other hazardous chemicals must be disposed of as hazardous waste.[9][16][17]

-

Collect the waste in a designated, properly labeled, and sealed hazardous waste container that is compatible with acetic acid.[9][23]

-

Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[17][23]

-

Arrange for pickup by the institution's EHS department or a licensed waste disposal company.[9]

References

- 1. Acetic Acid - Structure, Properties, Uses | Turito [turito.com]

- 2. Acetic acid | 64-19-7 [chemicalbook.com]

- 3. Glacial Acetic Acid Safety Notes - 2011.igem.org [2011.igem.org]

- 4. Acetic Acid: Structure, Properties, Formula & Uses Explained [vedantu.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. laballey.com [laballey.com]

- 10. ehs.com [ehs.com]

- 11. isolab.ess.washington.edu [isolab.ess.washington.edu]

- 12. chemos.de [chemos.de]

- 13. nj.gov [nj.gov]

- 14. What are the occupational exposure limits for the substance with CAS 64 - 19 - 7? - Blog [bofanchem.com]

- 15. ICSC 0363 - ACETIC ACID [chemicalsafety.ilo.org]

- 16. IsoLab - Acetic Acid [isolab.ess.washington.edu]

- 17. benchchem.com [benchchem.com]

- 18. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 19. Guidelines for Storing Glacial Acetic Acid Safely and Effectively in Laboratory Environments [ysxlglacialaceticacid.com]

- 20. sds.chemtel.net [sds.chemtel.net]

- 21. Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories [eureka.patsnap.com]

- 22. benchchem.com [benchchem.com]

- 23. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 24. chemistry.osu.edu [chemistry.osu.edu]

A Technical Guide to Acetic Acid Grades for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the various grades of acetic acid available for laboratory use. Understanding the nuances of purity, specifications, and potential impurities associated with each grade is paramount for ensuring the accuracy, reproducibility, and validity of experimental results in research, particularly in the sensitive domains of drug development and cellular biology.

Understanding Acetic Acid and its Importance in Research

Acetic acid (CH₃COOH), a colorless organic compound, is a fundamental reagent in a vast array of scientific applications. In its pure, water-free form, it is known as glacial acetic acid because it solidifies into ice-like crystals at temperatures just below room temperature (16.6°C or 61.9°F).[1][2] Its utility in the laboratory stems from its properties as a protic solvent, a pH regulator, a reactant in chemical syntheses, and a key metabolite in biological systems.[1][3]

In drug development, acetic acid is employed as a solvent in formulations, a reagent for the synthesis of active pharmaceutical ingredients (APIs), and a pH modifier in injectable and ophthalmic solutions.[3][4] Its biocompatibility and predictable behavior in biological systems make it a valuable excipient.[2] For researchers, the choice of acetic acid grade can significantly impact experimental outcomes, from influencing cellular signaling pathways to ensuring the purity of synthesized compounds.

Comparative Analysis of Acetic Acid Grades

The classification of acetic acid into different grades is primarily based on its purity and the permissible levels of specific impurities.[2] Selecting the appropriate grade is a critical decision that balances the stringency of the experimental requirements against cost-effectiveness.

Table 1: Specifications of Common Acetic Acid Grades

| Parameter | USP Grade | ACS Reagent Grade | Food Grade | Industrial Grade | Technical Grade |

| Minimum Purity (Assay) | ≥ 99.7%[2] | ≥ 99.7%[5] | 99.5% - 99.8%[2] | ≥ 99.5%[2] | ≥ 99.0%[2] |

| Water Content | < 1% (as Glacial)[5] | Not Specified (Implied Low) | Higher than USP/ACS | Higher than Food/USP | Less Stringent |

| Residue after Evaporation | ≤ 1.0 mg / 20 ml[6] | ≤ 0.001%[5] | Not Specified | Not Specified | Not Specified |

| Chloride (Cl) | ≤ 25 ppm | ≤ 1 ppm[5] | Not Specified | Not Specified | Not Specified |

| Sulfate (SO₄) | ≤ 50 ppm | ≤ 1 ppm[5] | Not Specified | Not Specified | Not Specified |

| Heavy Metals (as Pb) | ≤ 5 ppm | ≤ 0.5 ppm[5] | Not Specified | Higher Levels Permitted[2] | Higher Levels Permitted[2] |

| Iron (Fe) | ≤ 5 ppm | ≤ 0.2 ppm[5] | Not Specified | Not Specified | Not Specified |

| Primary Applications | Pharmaceutical manufacturing, drug formulation, injections, personal care.[2] | Analytical applications, research laboratories, synthesis.[5][7] | Food preservation, flavoring agent.[8] | Production of synthetic fibers, plastics, adhesives, dyes, solvents.[2] | Metal cleaning, pH adjustment in wastewater, low-grade chemical synthesis.[2] |

The Role of Acetic Acid in Cellular Signaling and Metabolism

Acetate, the conjugate base of acetic acid, is a key biomolecule at the nexus of metabolism, epigenetics, and cellular signaling.[9] Its influence is particularly significant in cancer biology and metabolic regulation.

Acetate and Histone Acetylation

Acetate plays a crucial role in histone acetylation, a fundamental epigenetic modification that regulates gene expression.[10] Acetyl-CoA, which can be synthesized from acetate by the enzyme Acetyl-CoA synthetase (ACSS2), is the acetyl group donor for histone acetyltransferases (HATs).[8][11] Histone acetylation neutralizes the positive charge on lysine residues of histones, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription.[12] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[12] Studies have shown that acetate can inhibit HDAC activity, thereby promoting histone acetylation.[13]

Acetate in Cancer Cell Metabolism and Oxidative Stress

Cancer cells often exhibit altered metabolism, and acetate has been identified as a significant carbon source for biosynthesis and energy production, particularly under hypoxic conditions.[8] The enzyme ACSS2 is often upregulated in cancer cells, enabling them to utilize acetate to generate acetyl-CoA for lipid synthesis and to support tumor growth.[3] Furthermore, studies have indicated that acetic acid can induce oxidative stress and subsequent apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) through the tricarboxylic acid (TCA) cycle.[2]

Acetic Acid and AMPK Signaling in Lipid Metabolism

Acetic acid acts as a signaling molecule that can modulate lipid metabolism, in part through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][14] The conversion of acetate to acetyl-CoA consumes ATP, leading to an increased AMP/ATP ratio, which in turn activates AMPK.[7][14] Activated AMPK can then phosphorylate and inactivate enzymes involved in fatty acid synthesis, while promoting the expression of genes involved in lipid oxidation.[14]

Experimental Protocols for Acetic Acid Analysis

The purity of acetic acid is critical for many research applications. Below are detailed protocols for common analytical methods used to assess the quality of acetic acid.

Purity Determination by Acid-Base Titration

This method determines the total acidity of the sample, which is assumed to be primarily acetic acid. It is a cost-effective and straightforward technique for routine purity checks.[11]

Materials:

-

Glacial acetic acid sample

-

Standardized 1 N Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Distilled water

-

250 mL Erlenmeyer flask

-

50 mL burette

-

Analytical balance

Procedure:

-

Accurately weigh approximately 2.5 g of the glacial acetic acid sample into a tared 250 mL Erlenmeyer flask containing about 50 mL of distilled water.

-

Add 2-3 drops of phenolphthalein indicator to the solution.[11]

-

Fill the burette with the standardized 1 N NaOH solution and record the initial volume.

-

Titrate the acetic acid solution with the NaOH solution until the first permanent pale pink color is observed.[11] This color should persist for at least 30 seconds.[11]

-

Record the final volume of NaOH solution used.

-

Calculate the purity of the acetic acid using the following formula: Purity (%) = (V × N × 60.05) / (W × 10) Where:

-

V = volume of NaOH solution used (mL)

-

N = normality of the NaOH solution

-

60.05 = molecular weight of acetic acid ( g/mol )[15]

-

W = weight of the acetic acid sample (g)

-

Analysis of Volatile Impurities by Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile impurities in acetic acid, such as acetaldehyde and formic acid.[11]

Materials and Equipment:

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate capillary column (e.g., a polar phase column)

-

High-purity carrier gas (e.g., helium or nitrogen)

-

Acetic acid sample

-

Standards for expected impurities (e.g., acetaldehyde, formic acid)

-

Syringes for sample injection

Procedure:

-

Instrument Setup:

-

Set the GC oven temperature program, injector temperature, and detector temperature according to the column manufacturer's recommendations and the specific impurities being analyzed.

-

Establish a stable baseline.

-

-

Calibration:

-

Prepare a series of calibration standards of the expected impurities in a suitable solvent.

-

Inject the calibration standards to generate a calibration curve for each impurity.

-

-

Sample Analysis:

-

Inject a known volume of the acetic acid sample into the GC.

-

Record the chromatogram.

-

-

Data Analysis:

-

Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the impurities by comparing the peak areas to the calibration curves.

-

Test for Heavy Metals

This is a limit test to ensure that heavy metal impurities are below a specified level (e.g., not more than 5 ppm).[1]

Materials:

-

Glacial acetic acid sample

-

Standard lead solution (10 ppm Pb)

-

Dilute acetic acid

-

Water bath

-

Nessler cylinders

Procedure:

-

Evaporate 2.0 mL of the glacial acetic acid sample to dryness on a water bath.[16]

-

Dissolve the residue in 2 mL of dilute acetic acid and add water to make up to 25 mL. This is the test solution.[1]

-

Prepare a standard solution by taking 2.5 mL of the standard lead solution, adding 2 mL of dilute acetic acid, and diluting to 25 mL with water.[1]

-

Visually compare the turbidity of the test solution and the standard solution in Nessler cylinders. The turbidity of the test solution should not exceed that of the standard solution.

Logical Workflow for Selecting the Appropriate Grade of Acetic Acid

Choosing the correct grade of acetic acid is a critical step in experimental design. The following workflow provides a logical approach to this selection process.

Conclusion

The selection of an appropriate grade of acetic acid is a critical determinant of experimental success in research and drug development. A thorough understanding of the purity levels and specifications of each grade, as outlined in this guide, allows researchers to make informed decisions that ensure the integrity and reproducibility of their work. From influencing fundamental cellular processes like histone acetylation and metabolic signaling to serving as a critical component in pharmaceutical formulations, the impact of acetic acid purity is far-reaching. By adhering to rigorous analytical protocols and a logical grade selection process, scientists can minimize experimental variability and enhance the reliability of their findings.

References

- 1. karger.com [karger.com]

- 2. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function [frontiersin.org]

- 4. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Enzymatic transfer of acetate on histones from lysine reservoir sites to lysine activating sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 13. Epigenetic Metabolite Acetate Inhibits Class I/II Histone Deacetylases, Promotes Histone Acetylation, and Increases HIV-1 Integration in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetic Acid Activates the AMP-Activated Protein Kinase Signaling Pathway to Regulate Lipid Metabolism in Bovine Hepatocytes | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Acetic acid stimulates G-protein-coupled receptor GPR43 and induces intracellular calcium influx in L6 myotube cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Acetic Acid in Organic Chemistry Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetic acid (CH₃COOH), a ubiquitous and fundamental organic molecule, plays a pivotal and versatile role in a vast array of organic chemistry mechanisms. Its unique properties as a protic solvent, a catalyst, and a reagent make it an indispensable tool in both laboratory-scale synthesis and industrial chemical production. This in-depth technical guide explores the core functions of acetic acid in key organic reactions, providing detailed mechanistic insights, experimental protocols, and quantitative data to support researchers and professionals in the field.

Acetic Acid as a Reagent

The most direct role of acetic acid in organic synthesis is as a reactant, where it provides the acetyl group (CH₃CO-) for various transformations.

Esterification: The Fischer-Speier Synthesis

One of the most classic and widely used reactions involving acetic acid is the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.[1][2] In this context, acetic acid serves as the carboxylic acid component.

The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (usually the alcohol) is used, or the water formed is removed.[3]

Mechanism of Fischer Esterification:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[1][4]

Experimental Protocol: Synthesis of Ethyl Acetate

A representative protocol for the synthesis of ethyl acetate from ethanol and acetic acid is as follows:[5][6]

-

To a round-bottom flask, add 30 mL of 95% ethanol and 30 mL of glacial acetic acid.

-

Carefully add 6 mL of concentrated sulfuric acid as a catalyst.[5]

-

The mixture is heated to reflux for a specified period (e.g., 3 hours).[5]

-

After cooling, the product is isolated by distillation.

-

The distillate is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[5]

-

The organic layer is dried over an anhydrous drying agent (e.g., calcium chloride) and purified by fractional distillation.[5]

Quantitative Data for Fischer Esterification:

The yield of the ester is highly dependent on the reaction conditions.

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid | Ethanol | H₂SO₄ | 1:1 | Reflux | 65 | [4] |

| Acetic Acid | Ethanol | H₂SO₄ | 1:10 | Reflux | 97 | [4] |

| Acetic Acid | Ethanol | H₂SO₄ | 1:100 | Reflux | 99 | [4] |

| Acetic Acid | 1-Octanol | Amberlyst 36 | 1:3 | 80 | ~78 | [7] |

| Acetic Acid | n-Amyl Alcohol | H₂SO₄ treated SCBA | 1:3 | Reflux | 98 | [8] |

| Acetic Acid | Benzyl Alcohol | H₂SO₄ treated SCBA | 1:3 | Reflux | 90.8 | [8] |

| Acetic Acid | n-Butyl Alcohol | H₂SO₄ treated SCBA | 1:3 | Reflux | 70.5 | [8] |

Acetylation Reactions

Acetic acid itself is generally not a strong enough acetylating agent for many reactions. However, its anhydride, acetic anhydride ((CH₃CO)₂O) , is widely used for acetylation. Acetic anhydride can be synthesized from acetic acid through various industrial processes, including the carbonylation of methyl acetate or the reaction of ketene with acetic acid.[9]

A prominent example of acetylation is the synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride.[10][11][12][13][14]

Experimental Protocol: Synthesis of Aspirin

A common laboratory procedure for the synthesis of aspirin is as follows:[10][12]

-

In an Erlenmeyer flask, combine 2.0 g of salicylic acid with 5 mL of acetic anhydride.

-

Carefully add 5-10 drops of a strong acid catalyst, such as concentrated sulfuric acid or 85% phosphoric acid.[10][12]

-

Gently heat the mixture in a water bath for about 10-15 minutes.[10][13]

-

Cool the flask to room temperature and then in an ice bath to induce crystallization.

-

Add cold water to precipitate the product completely and to hydrolyze any excess acetic anhydride.[12]

-

Collect the aspirin crystals by vacuum filtration and wash them with cold water.[10][12]

-

The crude product can be purified by recrystallization from an ethanol/water mixture.[11]

Acetic Acid as a Catalyst

Acetic acid can act as a Brønsted acid catalyst, protonating substrates and activating them towards nucleophilic attack.

N-Acylation of Amines

Acetic acid has been shown to be an effective catalyst for the N-acylation of amines using esters as the acyl source.[1][15] This method provides a cheaper and simpler alternative to other acylation procedures.

Quantitative Data for Acetic Acid Catalyzed N-Acetylation:

| Amine Substrate | Acyl Source | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

| Various Amines | Ethyl Acetate or Butyl Acetate | 10 | 80-120 | Excellent | [1][15] |

| Primary and Secondary Amines | Esters | - | - | High | [15] |

| Aniline | Acetic Anhydride | Vinegar | Room Temp | High | [16] |

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base. However, acetic acid, often in combination with an amine like piperidine, can also be employed as a catalyst system.[17][18]

Mechanism of Knoevenagel Condensation (Acid-Catalyzed):

While less common than the base-catalyzed pathway, an acid catalyst can activate the carbonyl group of the aldehyde or ketone, making it more susceptible to attack by the enol form of the active methylene compound.

Experimental Protocol: Knoevenagel Condensation

A general procedure for a Knoevenagel condensation is as follows:[19]

-

An equimolar amount of the aldehyde and the active methylene compound are dissolved in a suitable solvent (e.g., water).[19]

-

A catalytic amount of the catalyst system (e.g., 20 mol% [Bmim][OAc]) is added.[19]

-

The reaction mixture is stirred at a specific temperature for a designated time.

-

Upon completion, the product is typically isolated by filtration after the addition of cold water.[19]

Acetic Acid in Named Reactions

Acetic acid and its derivatives are integral to several historically significant named reactions in organic chemistry.

Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid which acts as a base catalyst.[20][21][22] Acetic anhydride is a common reactant in this process.

Mechanism of the Perkin Reaction:

-

The alkali salt of the acid (e.g., sodium acetate) deprotonates the acid anhydride at the α-carbon, forming a carbanion.[21]

-

This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[21]

-

A series of proton transfers and an intramolecular acetyl shift occur, followed by the elimination of an acetate ion to form an unsaturated anhydride.

-

Finally, hydrolysis of the unsaturated anhydride yields the α,β-unsaturated aromatic acid.[22]

Ritter Reaction

The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid.[23][24][25] While strong acids like sulfuric acid are commonly used, the reaction mechanism involves the formation of a carbocation which is then attacked by the nitrile.

Mechanism of the Ritter Reaction:

-

The strong acid protonates the alcohol, which then leaves as a water molecule to form a stable carbocation.[24][26]

-

The nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion.[24][26]

-

The nitrilium ion is then hydrolyzed by water to produce the corresponding N-alkyl amide.[23][25]

Experimental Protocol: Ritter Reaction

A representative experimental procedure is as follows:[26]

-

A solution of the alcohol in a nitrile (e.g., TMSCN) is cooled to 0 °C.

-

A strong acid (e.g., H₂SO₄) is added dropwise.

-

The reaction is stirred at 0 °C and then at room temperature.

-

The reaction is quenched by the addition of a saturated aqueous sodium carbonate solution followed by sodium hydroxide.

-

The product is extracted with a suitable organic solvent (e.g., DCM), dried, and purified by column chromatography.

Acetic Acid as a Solvent

Glacial acetic acid is a polar, protic solvent capable of dissolving a wide range of both polar and non-polar compounds.[27] Its ability to form hydrogen bonds and its moderate dielectric constant make it a useful medium for various reactions.[27]

Friedel-Crafts Acylation

In certain Friedel-Crafts acylation reactions, acetic acid can be used as a solvent. For instance, in the regioselective Friedel-Crafts reaction of a pyrrole ring, a mixture of acetone, acetic acid, and water was found to be the optimal solvent system.[28]

Quantitative Data for Friedel-Crafts Acylation:

| Arene | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

| Mesitylene | Acetic Anhydride | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 80 | 95 (conversion) | [29] |

| m-Xylene | Acetic Anhydride | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 80 | 41 (yield) | [29] |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 80 | 85 (yield) | [29] |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (5 mol%) | Solvent-free | 80 | 70 (yield) | [29] |

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow and key steps of the organic chemistry mechanisms discussed.

Caption: Fischer Esterification Mechanism.

Caption: Perkin Reaction Mechanism.

Caption: Ritter Reaction Mechanism.

References

- 1. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Reaction Kinetics of Acetic Acid with Ethanol to Ethyl Acetate with Sulfuric Acid Catalyst | Engineering And Technology Journal [everant.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. Synthesis of Aspirin [home.miracosta.edu]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 15. researchgate.net [researchgate.net]

- 16. ijcrt.org [ijcrt.org]

- 17. researchgate.net [researchgate.net]

- 18. doras.dcu.ie [doras.dcu.ie]

- 19. ajgreenchem.com [ajgreenchem.com]

- 20. SATHEE CUET: Chemistry Perkin Reaction Mechanism [cuet.iitk.ac.in]

- 21. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 22. byjus.com [byjus.com]

- 23. Ritter reaction - Wikipedia [en.wikipedia.org]

- 24. chemistry-reaction.com [chemistry-reaction.com]

- 25. Ritter Reaction [organic-chemistry.org]

- 26. Ritter Reaction | NROChemistry [nrochemistry.com]

- 27. youtube.com [youtube.com]

- 28. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

Acetic Acid: A Cornerstone of Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glacial acetic acid (CH₃COOH), a fundamental organic compound, serves as a critical precursor and versatile solvent in a vast array of chemical syntheses. Its significance resonates across numerous sectors, including the pharmaceutical, polymer, and specialty chemical industries. This guide provides a comprehensive overview of acetic acid's role in the synthesis of key chemical intermediates, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways and industrial processes.

Acetic Acid as a Precursor to Key Industrial Chemicals

Acetic acid is the starting point for several large-scale industrial chemicals. The following sections detail the synthesis of three major derivatives: vinyl acetate monomer (VAM), acetic anhydride, and ethyl acetate.

Vinyl Acetate Monomer (VAM) Synthesis

Vinyl acetate is a crucial monomer in the production of polyvinyl acetate (PVA) and other polymers used in adhesives, paints, and coatings.[1] The dominant industrial route involves the reaction of ethylene and acetic acid with oxygen.[2]

Quantitative Data for VAM Synthesis

| Parameter | Acetylene Route | Ethylene Route |